8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one
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Overview
Description
8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can be achieved through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction typically takes place under reflux conditions in pyridine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring structure.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and have been studied for their pharmacological properties.
1,3,4-thiadiazoles: These heterocyclic compounds also exhibit a broad spectrum of biological activities.
Uniqueness
8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is unique due to its specific ring structure and the presence of an amino group, which can participate in various chemical reactions. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.
Properties
Molecular Formula |
C7H10N4O |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-amino-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C7H10N4O/c8-5-4-6(12)11-3-1-2-9-7(11)10-5/h4H,1-3,8H2,(H,9,10) |
InChI Key |
MYZMKTPJVBEXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)N |
Origin of Product |
United States |
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